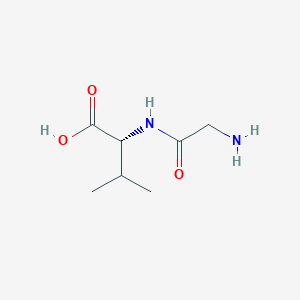

Glycyl-D-valine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of Glycyl-D-valine: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the dipeptide Glycyl-D-valine, a molecule of increasing interest in biochemical and pharmaceutical research. While the biological roles of its constituent amino acids, glycine and L-valine, are well-established, the incorporation of the D-enantiomer of valine introduces unique stereochemical properties that significantly influence its biological activity, metabolic stability, and potential therapeutic applications. This document will elucidate the fundamental characteristics of Glycyl-D-valine, synthesize our current understanding of its biological significance, and provide detailed experimental protocols for its study. We will delve into its potential roles in metabolic pathways, its implications as a biomarker in disease states such as kidney disease, and its emerging relevance in pharmacology.

Introduction: The Stereochemical Intrigue of D-Amino Acid Containing Peptides

In the landscape of biological molecules, L-amino acids are the canonical building blocks of proteins. However, the presence of D-amino acids in various organisms, from bacteria to humans, has unveiled a new layer of biological complexity and functional diversity. Dipeptides containing D-amino acids, such as Glycyl-D-valine, are of particular interest due to their inherent resistance to degradation by common proteases, which primarily recognize L-amino acid residues. This increased stability can lead to prolonged biological effects and unique pharmacological profiles.

Glycyl-D-valine is a dipeptide composed of glycine, the simplest amino acid, and D-valine, the D-enantiomer of the essential branched-chain amino acid valine.[1] The presence of the D-valine residue is the defining feature of this molecule, suggesting a departure from conventional peptide metabolism and function. Understanding the biological significance of Glycyl-D-valine requires a foundational knowledge of its individual components.

The Constituent Amino Acids: A Tale of Two Molecules

Glycine: The Versatile Metabolic Hub

Glycine is a non-essential amino acid with a broad spectrum of biological functions.[2] It is a crucial component in the synthesis of proteins, purines, and heme.[3] Beyond its structural roles, glycine acts as an inhibitory neurotransmitter in the central nervous system and exhibits anti-inflammatory, cytoprotective, and immunomodulatory properties.[4] Emerging research has highlighted the therapeutic potential of glycine in mitigating cardiometabolic diseases.[5][6] Studies have shown an inverse association between plasma glycine levels and the risk of conditions such as obesity, type 2 diabetes, and cardiovascular disease.[4][7][8] Glycine also plays a role in gut health, with supplementation showing potential to modulate the gut microbiota.[9]

D-Valine: An Unconventional but Significant Player

D-valine, while not incorporated into proteins via ribosomal synthesis in humans, has significant industrial and biological applications.[10] It serves as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[10] In cell culture, D-valine is famously used as a selective agent to inhibit the overgrowth of fibroblasts, as epithelial cells often possess D-amino acid oxidase, an enzyme that can convert D-valine to the essential L-valine.[11] The presence and metabolism of D-amino acids, including D-valine, are increasingly being linked to specific physiological and pathological states, particularly in the context of kidney diseases where they may serve as biomarkers.[12]

The Dipeptide Glycyl-D-valine: Emerging Biological Significance

The combination of glycine and D-valine into a single dipeptide presents a molecule with unique potential. The presence of the D-amino acid is expected to confer resistance to enzymatic degradation, potentially leading to a longer half-life in biological systems compared to its L-counterpart, Glycyl-L-valine.[1] This stability makes it an intriguing candidate for pharmacological investigation.

Potential as a Biomarker in Kidney Disease

Recent metabolomic studies have increasingly focused on the role of D-amino acids in the pathophysiology of kidney diseases.[12] Altered levels of D-amino acids have been observed in patients with chronic kidney disease (CKD), suggesting they may serve as early diagnostic or prognostic markers.[12] While direct evidence for Glycyl-D-valine is still emerging, the known association of both glycine and branched-chain amino acids with CKD provides a strong rationale for investigating this dipeptide as a potential biomarker.[13][14] For instance, some studies suggest a potential nephrotoxic effect of glycine under certain conditions, while others point to its protective effects.[14][15] The metabolic fate and renal handling of Glycyl-D-valine could provide valuable insights into kidney function and disease progression.

Implications for Gut Microbiome and Metabolism

The gut microbiota plays a crucial role in the metabolism of dietary components, including amino acids and dipeptides.[16][17] Given that some gut bacteria can produce and metabolize D-amino acids, the presence of Glycyl-D-valine could influence the composition and metabolic activity of the gut microbiome.[18] Conversely, the gut microbiota may be a source of this dipeptide. Further research is warranted to explore the interplay between Glycyl-D-valine and the gut ecosystem, which could have implications for host health and disease.[9][19]

Pharmacological and Therapeutic Potential

The inherent stability of D-amino acid-containing peptides makes them attractive candidates for drug development.[1] The biological activities of glycine, such as its anti-inflammatory and cytoprotective effects, could be prolonged when delivered in the form of Glycyl-D-valine.[4] This could be particularly relevant in the context of cardiovascular diseases, where glycine has shown promise.[4][6][20] The D-valine component could also influence its interaction with biological targets, potentially leading to novel therapeutic effects.[1]

Experimental Protocols and Methodologies

Synthesis of Glycyl-D-valine

A standard laboratory synthesis of Glycyl-D-valine can be achieved through solution-phase peptide coupling. The following is a generalized protocol:

-

Protection of Amino Acids:

-

Protect the amino group of glycine with a suitable protecting group, such as tert-butoxycarbonyl (Boc).

-

Protect the carboxylic acid group of D-valine as an ester, for example, a methyl or benzyl ester.

-

-

Peptide Coupling:

-

Activate the carboxylic acid of Boc-glycine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS).

-

React the activated Boc-glycine with the D-valine ester in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).

-

-

Deprotection:

-

Remove the Boc protecting group from the N-terminus using an acid such as trifluoroacetic acid (TFA).

-

Remove the ester protecting group from the C-terminus via saponification (for methyl esters) or hydrogenolysis (for benzyl esters).

-

-

Purification:

-

Purify the final Glycyl-D-valine dipeptide using techniques such as recrystallization or reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for Glycyl-D-valine Synthesis

A generalized workflow for the solution-phase synthesis of Glycyl-D-valine.

Analytical Methods for Characterization

The identity and purity of synthesized Glycyl-D-valine should be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Determination of molecular weight. | A peak corresponding to the exact mass of Glycyl-D-valine. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra consistent with the structure of Glycyl-D-valine. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. |

| Chiral Chromatography | Confirmation of the D-enantiomer of valine. | Separation from the L-valine containing diastereomer (Glycyl-L-valine). |

Future Directions and Conclusion

The biological significance of Glycyl-D-valine is a nascent but rapidly evolving field of study. While much of our current understanding is extrapolated from the known roles of its constituent amino acids, the unique properties conferred by the D-valine residue suggest a wealth of untapped research potential. Future investigations should focus on:

-

Metabolomic Profiling: Quantifying Glycyl-D-valine levels in various biological fluids and tissues in both healthy and diseased states to establish its role as a potential biomarker.

-

Enzymatic Stability Assays: Directly comparing the in vitro and in vivo stability of Glycyl-D-valine with its L-counterpart.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of Glycyl-D-valine and its potential therapeutic effects.

-

Microbiome Interactions: Investigating the impact of Glycyl-D-valine on the composition and function of the gut microbiota and vice versa.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97417, Glycylvaline. Retrieved from [Link]

-

Study.com. (n.d.). Valine | Structure, Function & Significance. Retrieved from [Link]

-

Adeva-Andany, M. M., et al. (2018). Emerging therapeutic potential of glycine in cardiometabolic diseases: dual benefits in lipid and glucose metabolism. Current Opinion in Clinical Nutrition and Metabolic Care, 21(6), 465-471. Retrieved from [Link]

-

Wang, J., et al. (2018). Modulation of Gut Microbial Community and Metabolism by Dietary Glycyl-Glutamine Supplementation May Favor Weaning Transition in Piglets. Frontiers in Microbiology, 9, 186. Retrieved from [Link]

-

Zielke, H. R., et al. (1980). Glial metabolism of valine. Journal of Neurochemistry, 34(1), 178-183. Retrieved from [Link]

-

do Prado, C. B., et al. (2021). Relationship of glycine (GLY) with novel biomarkers of CVD. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.

-

Sasabe, J., et al. (2020). d-Amino acids and kidney diseases. Clinical and Experimental Nephrology, 24(3), 203-212. Retrieved from [Link]

-

Yin, M., et al. (2000). Effects of glycine on glomerular fi ltration rates (GFR) after ischemia... ResearchGate. Retrieved from [Link]

-

Kalantar-Zadeh, K., et al. (2020). Gut barrier and microbiota changes with glycine and branched-chain amino acid supplementation in chronic haemodialysis patients. Journal of Cachexia, Sarcopenia and Muscle, 11(3), 736-747. Retrieved from [Link]

-

Razak, M. A., et al. (2023). The Role of Amino Acid Glycine on Cardiovascular Health and Its Beneficial Effects: A Narrative Review. Medicina, 59(11), 1934. Retrieved from [Link]

-

Anderson, N. G., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio. RSC Publishing. Retrieved from [Link]

-

Zhang, C., et al. (2017). Application and microbial preparation of D-valine. World Journal of Microbiology and Biotechnology, 33(9), 164. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Cardiovascular Disease and l-glycine. Retrieved from [Link]

-

Schümperli, M., et al. (2015). Glial Metabolism of Valine. ResearchGate. Retrieved from [Link]

-

Kim, H. N., et al. (2018). Amino Acid Metabolites Associated with Chronic Kidney Disease: An Eight-Year Follow-Up Korean Epidemiology Study. Metabolites, 8(4), 67. Retrieved from [Link]

-

Wang, T., et al. (2019). A High Level of Circulating Valine Is a Biomarker for Type 2 Diabetes and Associated with the Hypoglycemic Effect of Sitagliptin. Journal of Diabetes Research, 2019, 8573105. Retrieved from [Link]

-

Chemistry For Everyone. (2023, July 6). How Is Glycine Synthesized? [Video]. YouTube. Retrieved from [Link]

-

Koistinen, V. M., et al. (2019). Contribution of gut microbiota to metabolism of dietary glycine betaine in mice and in vitro colonic fermentation. ResearchGate. Retrieved from [Link]

-

Dr. G Bhanu Prakash. (2023, November 19). Metabolism Of Glycine, Leucine, Isoleucine, Valine, Arginine and Histidine [Video]. YouTube. Retrieved from [Link]

-

Al-Kindi, S. G., et al. (2023). Exploring the Role of Glycine Metabolism in Coronary Artery Disease: Insights from Human Genetics and Mouse Models. Journal of the American Heart Association, 12(1), e026829. Retrieved from [Link]

-

Varma, P. P., et al. (2007). Branched chain amino acid profile in early chronic kidney disease. Indian Journal of Nephrology, 17(1), 12-14. Retrieved from [Link]

-

Li, Y., et al. (2021). Interplay Between Gut Microbiota and Amino Acid Metabolism in Heart Failure. Frontiers in Cellular and Infection Microbiology, 11, 763251. Retrieved from [Link]

-

Razak, M. A., et al. (2024). The Role of Amino Acid Glycine on Cardiovascular Health and Its Beneficial Effects: A Narrative Review. ResearchGate. Retrieved from [Link]

-

Katz, E., & Weissbach, H. (1962). Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Journal of Biological Chemistry, 237(3), 882-886. Retrieved from [Link]

-

Hu, Y., & Jiang, W. (2024). Mannose and glycine: Metabolites with potentially causal implications in chronic kidney disease pathogenesis. PLOS ONE, 19(2), e0298729. Retrieved from [Link]

-

Koistinen, V. M., et al. (2019). Contribution of gut microbiota to metabolism of dietary glycine betaine in mice and in vitro colonic fermentation. NPJ Biofilms and Microbiomes, 5, 24. Retrieved from [Link]

-

Gilbert, S. F., & Migeon, B. R. (1975). D-valine as a selective agent for normal human and rodent epithelial cells in culture. Cell, 5(1), 11-17. Retrieved from [Link]

-

Libao-Mercado, A. J., et al. (2015). Influence of a flooding dose of valine on key indicators of metabolic status in the growing pig. Journal of Animal Physiology and Animal Nutrition, 99(1), 169-176. Retrieved from [Link]

-

Tang, L., & Hutchinson, C. R. (1998). Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae. Journal of Bacteriology, 180(17), 4499-4505. Retrieved from [Link]

Sources

- 1. CAS 10521-49-0: gly-D-val | CymitQuimica [cymitquimica.com]

- 2. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 3. youtube.com [youtube.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Emerging therapeutic potential of glycine in cardiometabolic diseases: dual benefits in lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Role of Glycine Metabolism in Coronary Artery Disease: Insights from Human Genetics and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut barrier and microbiota changes with glycine and branched‐chain amino acid supplementation in chronic haemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-valine as a selective agent for normal human and rodent epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-Amino acids and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Branched chain amino acid profile in early chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mannose and glycine: Metabolites with potentially causal implications in chronic kidney disease pathogenesis | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Interplay Between Gut Microbiota and Amino Acid Metabolism in Heart Failure [frontiersin.org]

- 18. Modulation of Gut Microbial Community and Metabolism by Dietary Glycyl-Glutamine Supplementation May Favor Weaning Transition in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Contribution of gut microbiota to metabolism of dietary glycine betaine in mice and in vitro colonic fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism and Application of Glycyl-D-valine for Selective Cell Culture

Introduction: The Pursuit of Purity in Cell Culture

In the realm of biomedical research and therapeutic development, the purity of a cell population is paramount. This is particularly true in the field of pluripotent stem cell (PSC) research, where the presence of contaminating cells, such as fibroblasts used as feeder layers, can confound experimental results and pose significant risks in clinical applications. The development of methodologies for the selective elimination of these unwanted cells is therefore a critical area of innovation. This guide provides an in-depth exploration of the elegant and effective mechanism of Glycyl-D-valine for the selective removal of contaminating fibroblasts from cell cultures, with a particular focus on human pluripotent stem cell (hPSC) applications.

This document will delve into the core scientific principles underpinning this technique, from the specific enzymatic activity on the cell surface to the intracellular metabolic consequences. We will further provide a detailed, though representative, experimental protocol, offering researchers a framework for implementing this powerful selection strategy.

The Core Principle: Exploiting a Metabolic Vulnerability

The selective action of Glycyl-D-valine hinges on a key biochemical difference between many cell types, including fibroblasts, and pluripotent stem cells. This difference lies in the expression of two key proteins: the cell surface enzyme Dipeptidyl Peptidase IV (DPPIV/CD26) and the intracellular enzyme D-amino acid oxidase.

Fibroblasts, a common feeder cell type in hPSC cultures, typically express high levels of DPPIV on their cell surface.[1] In contrast, pluripotent stem cells generally exhibit low to negligible DPPIV expression. This differential expression serves as the targeting mechanism.

Glycyl-D-valine is a dipeptide, a small molecule composed of two amino acids: glycine and D-valine. In its intact form, this dipeptide is readily taken up by cells. However, in cells expressing DPPIV, the enzyme cleaves the dipeptide bond, releasing glycine and D-valine into the cell's cytoplasm.

The crux of the selective toxicity lies in the D-valine. Most mammalian cells, including fibroblasts, lack the enzyme D-amino acid oxidase. This enzyme is necessary to convert the D-isoform of valine into its usable L-isoform.[2][3][4] L-valine is an essential amino acid, a critical building block for protein synthesis. Without the ability to convert D-valine to L-valine, fibroblasts in a culture medium where L-valine is replaced by or in competition with D-valine will be starved of this essential amino acid, leading to an arrest of protein synthesis and subsequent inhibition of proliferation.[3][4][5]

Pluripotent stem cells, lacking significant DPPIV activity, do not efficiently cleave Glycyl-D-valine. Therefore, the toxic D-valine is not released intracellularly, and these cells remain viable and continue to proliferate.

Mechanistic Pathway of Glycyl-D-valine Action

The mechanism can be broken down into a clear sequence of events:

-

Differential Enzyme Expression: Fibroblasts express high levels of the cell surface enzyme Dipeptidyl Peptidase IV (DPPIV/CD26), while pluripotent stem cells have low to no expression.

-

Dipeptide Uptake: The Glycyl-D-valine dipeptide is introduced into the cell culture medium and is taken up by cells.

-

Enzymatic Cleavage (DPPIV-Positive Cells): In fibroblasts, the DPPIV on the cell surface cleaves the Glycyl-D-valine dipeptide.

-

Intracellular Release of Amino Acids: This cleavage releases glycine and D-valine into the cytoplasm of the fibroblasts.

-

Metabolic Blockade: Fibroblasts lack D-amino acid oxidase, the enzyme required to convert D-valine to the essential amino acid L-valine.

-

Inhibition of Protein Synthesis: The inability to produce L-valine leads to a cessation of protein synthesis in fibroblasts.

-

Selective Cell Growth Arrest: The lack of essential proteins results in the inhibition of fibroblast proliferation.

-

Survival of DPPIV-Negative Cells: Pluripotent stem cells, with their low DPPIV expression, do not efficiently cleave Glycyl-D-valine, and thus are not exposed to toxic intracellular levels of D-valine, allowing them to survive and proliferate.

Diagram of the Glycyl-D-valine Mechanism of Action

Caption: Mechanism of selective fibroblast elimination by Glycyl-D-valine.

Experimental Protocol: Selective Elimination of Fibroblasts from hPSC Cultures

Materials:

-

Human pluripotent stem cell (hPSC) culture containing contaminating fibroblasts.

-

Standard hPSC culture medium (e.g., mTeSR™1 or E8™).

-

Glycyl-D-valine (powder, to be dissolved in sterile water or PBS).

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free.

-

Cell dissociation reagent (e.g., Accutase® or ReLeSR™).

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter).

-

Standard cell culture plates and consumables.

Procedure:

-

Preparation of Glycyl-D-valine Stock Solution:

-

Prepare a 100 mM stock solution of Glycyl-D-valine in sterile, nuclease-free water or PBS.

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Application of Glycyl-D-valine to Cell Culture:

-

Culture the hPSCs with contaminating fibroblasts under standard conditions until the desired confluency for treatment is reached (typically 60-80%).

-

Prepare the selective culture medium by adding Glycyl-D-valine to the standard hPSC culture medium. A starting concentration range of 1-5 mM is recommended for initial optimization.

-

Aspirate the old medium from the culture plates.

-

Wash the cells once with sterile PBS.

-

Add the appropriate volume of the selective medium containing Glycyl-D-valine to the culture plates.

-

-

Incubation and Monitoring:

-

Incubate the cells in the selective medium for 24-72 hours. The optimal incubation time will depend on the fibroblast density and the concentration of Glycyl-D-valine used.

-

Monitor the cultures daily for morphological changes. Fibroblasts will typically stop proliferating and may show signs of stress or detachment, while hPSC colonies should remain healthy and continue to expand.

-

-

Removal of Fibroblasts and Culture Recovery:

-

After the incubation period, aspirate the selective medium.

-

Wash the cultures gently with PBS to remove dead or detached fibroblasts.

-

Replenish with fresh, standard hPSC culture medium (without Glycyl-D-valine).

-

Continue to culture the hPSCs, passaging as necessary. The culture should now have a significantly reduced fibroblast population.

-

Validation of Fibroblast Removal:

To confirm the efficacy of the selective removal, the following methods can be employed:

-

Phase-Contrast Microscopy: Visually inspect the cultures for the absence of the characteristic spindle-shaped morphology of fibroblasts.

-

Immunocytochemistry: Stain the cultures for fibroblast-specific markers (e.g., Thy-1/CD90) and pluripotency markers (e.g., OCT4, SOX2, NANOG) to quantify the remaining fibroblast population and confirm the health of the hPSCs.

-

Flow Cytometry: For a more quantitative analysis, dissociate the cells and stain for fibroblast and pluripotency markers to determine the percentage of each cell type in the population.

Experimental Workflow Diagram

Caption: A stepwise workflow for the selective removal of fibroblasts.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data to illustrate the expected outcomes of a Glycyl-D-valine selection experiment. Actual results will vary and require optimization.

| Glycyl-D-valine Concentration (mM) | Incubation Time (hours) | Fibroblast Viability (%) | hPSC Viability (%) | Purity of hPSC Culture (%) |

| 1 | 48 | 25 | 95 | >90 |

| 2.5 | 48 | <10 | 92 | >95 |

| 5 | 24 | <5 | 88 | >98 |

| 5 | 48 | <1 | 75 | >99 |

Conclusion: A Powerful Tool for Advancing Research

The Glycyl-D-valine selection method offers a simple, yet highly effective, strategy for the purification of pluripotent stem cell cultures from contaminating fibroblasts. By exploiting fundamental differences in cell surface enzyme expression and intracellular metabolism, this technique provides a robust and reliable means to enhance the quality and safety of hPSC-derived products for research and clinical applications. As with any powerful tool, a thorough understanding of its mechanism of action and careful optimization of its application are key to achieving successful and reproducible outcomes.

References

-

Enrichment of Human Dermal Stem Cells from Primary Cell Cultures through the Elimination of Fibroblasts. (2023). MDPI. [Link]

-

PROTOCOLS FOR HUMAN PLURIPOTENT STEM CELL WORK. New York Stem Cell Foundation. [Link]

-

Polymeric Scaffolds for Pancreatic Tissue Engineering: A Review. (2018). PMC. [Link]

-

CD26 identifies a subpopulation of fibroblasts that produce the majority of collagen during wound healing in human skin. (2018). PMC. [Link]

-

Inhibition of proliferation of contaminating fibroblasts by D-valine in cultures of smooth muscle cells from human myometrium. (1989). PubMed. [Link]

-

D-valine as a selective agent for normal human and rodent epithelial cells in culture. (1975). PubMed. [Link]

-

Selective deletion of MyD88 signaling in α-SMA positive cells ameliorates experimental intestinal fibrosis via post-transcriptional regulation. (2019). PubMed Central. [Link]

-

Deep dive: Cultivated meat cell culture media. The Good Food Institute. [Link]

-

Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes. (2005). PubMed. [Link]

-

Selective detachment of DSC-fibroblast co-cultures with 10–20% stem... ResearchGate. [Link]

-

Engineering Hydrogel Microenvironments to Recapitulate the Stem Cell Niche. (2017). PMC. [Link]

-

Inhibition of Fibroblast Proliferation in L-valine Reduced Selective Media. (1984). PubMed. [Link]

-

Comprehensive Investigation of Marine Actinobacteria Associated with the Spong. (2010). ASM Journals. [Link]

Sources

- 1. Apical secretion and sialylation of soluble dipeptidyl peptidase IV are two related events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-valine as a selective agent for normal human and rodent epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of fibroblast proliferation in L-valine reduced selective media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of fibroblast proliferation in L-valine reduced selective media. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Inhibition of proliferation of contaminating fibroblasts by D-valine in cultures of smooth muscle cells from human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chiral Enigma: A Technical Guide to the Natural Occurrence of Peptides with D-Amino Acids

Abstract

The central dogma of molecular biology has long established L-amino acids as the exclusive building blocks of ribosomally synthesized proteins. However, a fascinating and expanding body of evidence reveals the natural and widespread occurrence of peptides containing D-amino acids (DAACPs). These "chiral enigmas" are not mere biological curiosities but are functional molecules with profound implications for cellular signaling, defense mechanisms, and neuroactivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the natural world of DAACPs. We will explore their biosynthesis through two distinct pathways, delve into their diverse physiological roles with specific examples, and provide detailed, field-proven methodologies for their detection and characterization. This guide aims to equip scientists with the foundational knowledge and practical tools necessary to investigate and harness the unique properties of these remarkable biomolecules.

Introduction: Beyond the L-Conformation

With the exception of the achiral glycine, all amino acids exist as one of two stereoisomers, or enantiomers: the L (levo) and D (dextro) forms. While life on Earth has overwhelmingly favored the L-isomers for protein synthesis, the incorporation of D-amino acids into peptides represents a significant post-translational or alternative synthetic strategy to expand the functional repertoire of the peptidome. The presence of a D-amino acid residue can dramatically alter a peptide's three-dimensional structure, stability, and biological activity. Notably, DAACPs often exhibit enhanced resistance to proteolytic degradation, as proteases are stereospecific for L-amino acid-containing substrates. This increased stability, coupled with unique receptor interactions, makes DAACPs highly attractive candidates for drug development.

Biosynthesis of D-Amino Acid-Containing Peptides: Two Paths to Chirality

Nature has evolved two primary mechanisms for the synthesis of peptides containing D-amino acids:

Post-Translational Modification: The Isomerase/Racemase Pathway

In many eukaryotes, including amphibians, marine cone snails, and even mammals, DAACPs are generated from ribosomally synthesized precursor peptides composed entirely of L-amino acids. Following translation, specific enzymes known as peptide isomerases or racemases catalyze the stereochemical inversion of an L-amino acid residue to its D-enantiomer within the peptide chain.

This process was first elucidated in the opioid peptide dermorphin, isolated from the skin of the frog Phyllomedusa sauvagei.[1] Molecular cloning of the dermorphin precursor gene revealed a standard GCG codon for alanine at the position where D-alanine is found in the mature peptide, providing definitive evidence for a post-translational modification event.[1] These isomerases are highly specific for both the amino acid residue and its position within the peptide sequence.

Caption: Post-translational modification pathway for DAACP biosynthesis.

Non-Ribosomal Peptide Synthesis: An Alternative Assembly Line

In contrast to the ribosomal pathway, many microorganisms, particularly bacteria and fungi, employ a distinct mechanism known as non-ribosomal peptide synthesis (NRPS) to produce a vast array of bioactive peptides, many of which contain D-amino acids.[2] This process is carried out by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs).

Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. A typical elongation module consists of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own PCP domain and the growing peptide chain attached to the PCP domain of the preceding module.

The incorporation of D-amino acids in NRPS is often facilitated by an Epimerization (E) domain , which converts an L-amino acid tethered to the PCP domain into its D-enantiomer before it is incorporated into the peptide. The final peptide product is typically released from the NRPS complex by a Thioesterase (TE) domain .

Caption: Simplified workflow of D-amino acid incorporation by NRPS.

A Survey of Naturally Occurring D-Amino Acid-Containing Peptides

DAACPs have been discovered in a wide array of organisms and exhibit a remarkable diversity of biological functions. The following table summarizes some well-characterized examples:

| Peptide Name | Sequence (D-residue in lowercase) | Organism of Origin | Biological Function |

| Dermorphin | Tyr-d-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂ | Phyllomedusa sauvagei (Waxy monkey tree frog) | Potent µ-opioid receptor agonist with strong analgesic activity.[1][3][4][5] |

| Deltorphin I | Tyr-d-Met -Phe-His-Leu-Met-Asp-NH₂ | Phyllomedusa bicolor (Giant leaf frog) | Highly selective δ-opioid receptor agonist. |

| Achatin-I | Gly-d-Phe -Ala-Asp | Achatina fulica (Giant African snail) | Excitatory neurotransmitter in the snail nervous system.[6][7][8] |

| Contryphan-R | Gly-Cys-Asn-Pro-Ala-Cys-d-Trp -Gly-Pro-Cys-NH₂ | Conus radiatus (Marine cone snail) | Modulator of neuronal calcium channels. |

| ω-conotoxin MVIIA | Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-d-Cys -Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH₂ | Conus magus (Magician's cone snail) | Potent and selective blocker of N-type voltage-gated calcium channels; used as the analgesic drug Ziconotide.[2] |

| Bombinin H2/H4 | Ile-d-allo-Ile /Ile-L-Ile -Leu-Pro-Lys-Ile-Glu-Gly-Ser-Leu-Leu-Ser-Leu-Gly-Leu | Bombina variegata (Yellow-bellied toad) | Antimicrobial peptides with lytic activity against bacteria and erythrocytes.[9][10] |

| Gramicidin S | cyclo(Val-Orn-Leu-d-Phe -Pro)₂ | Aneurinibacillus migulanus (Bacteria) | Antibiotic that disrupts bacterial cell membranes. |

| Bacitracin A | cyclo(Ile-Cys-Leu-d-Glu -Ile-Lys-d-Orn -Ile-Phe-Asn-d-Asp -His) | Bacillus subtilis (Bacteria) | Antibiotic that inhibits bacterial cell wall synthesis. |

Methodologies for the Detection and Characterization of DAACPs

The identification and characterization of DAACPs present a significant analytical challenge due to the subtle difference between L- and D-amino acid-containing peptides (diastereomers). Standard proteomic techniques that rely on mass-to-charge ratio are often insufficient to distinguish between these isomers. Therefore, specialized analytical workflows are required.

Experimental Workflow for DAACP Discovery

A robust strategy for the discovery of novel DAACPs typically involves a multi-step approach that combines enzymatic digestion, chiral analysis of constituent amino acids, and chromatographic comparison with synthetic standards.

Caption: A comprehensive workflow for the discovery and validation of DAACPs.

Detailed Experimental Protocols

This protocol outlines the steps for determining the enantiomeric composition of amino acids from a hydrolyzed peptide sample.

1. Peptide Hydrolysis: a. Place the purified peptide sample (1-10 µg) in a hydrolysis tube. b. Add 200 µL of 6 N deuterated hydrochloric acid (DCl in D₂O) to differentiate native D-amino acids from those formed by racemization during hydrolysis. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen. e. Re-dissolve the amino acid hydrolysate in 100 µL of 0.1 M HCl.

2. Derivatization: a. To the amino acid hydrolysate, add 100 µL of isopropanol and heat at 110°C for 1 hour to form isopropyl esters. b. Evaporate the excess isopropanol under nitrogen. c. Add 50 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). d. Heat at 100°C for 15 minutes to form N(O,S)-trifluoroacetyl-O-isopropyl esters. e. Evaporate the reagents under nitrogen and reconstitute the sample in 50 µL of dichloromethane for GC-MS analysis.

3. GC-MS Analysis: a. GC Column: Use a chiral capillary column, such as Chirasil-L-Val. b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 4°C/minute. d. Carrier Gas: Helium at a constant flow rate of 1 mL/minute. e. Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic fragment ions of the derivatized amino acids. f. Data Analysis: Compare the retention times of the sample peaks with those of D- and L-amino acid standards to determine the enantiomeric ratio.

This protocol describes a method for sequencing a peptide and identifying the location of a D-amino acid residue.

1. Sample Preparation: a. Prepare a solution of the purified peptide at a concentration of 1-10 pmol/µL in 0.1% formic acid in water.

2. LC-MS/MS Analysis: a. LC System: Use a nano-flow or micro-flow HPLC system. b. Column: A reversed-phase C18 column. c. Mobile Phases: i. A: 0.1% formic acid in water. ii. B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 40% B over 30 minutes. e. Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF). f. Acquisition Mode: Data-dependent acquisition (DDA), where the most abundant precursor ions in a full MS scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis: a. Use de novo sequencing software to derive the amino acid sequence from the MS/MS spectra. b. To localize the D-amino acid, compare the fragmentation pattern of the native peptide with that of synthetic all-L and D-substituted isomers. The presence of a D-amino acid can alter fragmentation efficiencies, leading to different relative intensities of fragment ions.

IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions, allowing for the differentiation of peptide diastereomers.

1. Sample Infusion: a. Prepare the peptide sample as described in Protocol 2. b. Infuse the sample directly into the electrospray ionization (ESI) source of the IMS-MS instrument.

2. IMS-MS Analysis: a. Ionization: ESI in positive ion mode. b. Ion Mobility Separation: Ions are introduced into a drift tube filled with an inert buffer gas (e.g., nitrogen or helium). An electric field propels the ions through the drift tube. c. Separation Principle: Ions with different shapes and sizes will have different collision cross-sections (CCS) with the buffer gas, leading to different drift times. Peptide diastereomers often have distinct conformations in the gas phase, resulting in different CCS values and, therefore, separable drift times. d. Mass Analysis: Following ion mobility separation, the ions are analyzed by the mass spectrometer.

3. Data Analysis: a. Plot the ion mobility drift time against the m/z to generate a two-dimensional plot. b. Diastereomers with the same m/z will appear as distinct spots with different drift times. c. Compare the drift times of the endogenous peptide with synthetic standards to confirm the presence and location of the D-amino acid.[11]

Functional Significance and Future Perspectives

The incorporation of D-amino acids into peptides is a powerful evolutionary strategy to enhance biological activity and stability. This "chiral editing" can lead to peptides with:

-

Increased Proteolytic Resistance: DAACPs are less susceptible to degradation by proteases, prolonging their half-life in vivo.

-

Altered Receptor Binding and Selectivity: The change in stereochemistry can lead to novel or enhanced interactions with biological targets.

-

Unique Structural Conformations: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, that are critical for biological function.

The study of naturally occurring DAACPs is a rapidly evolving field with significant implications for drug discovery and development. The enhanced stability and unique bioactivities of these peptides make them attractive templates for the design of novel therapeutics with improved pharmacokinetic properties. As analytical technologies continue to advance, it is likely that many more DAACPs with diverse and important biological roles will be discovered, further challenging our understanding of the central dogma and revealing the elegant complexity of the natural world.

References

-

α-Conotoxin RgIA: A review of its pharmacological properties and therapeutic potential. Marine Drugs. [Link]

-

D-alanine in the frog skin peptide dermorphin is derived from L-alanine in the precursor. Science. [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. [Link]

-

Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols. [Link]

-

Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. [Link]

-

Achatin-I, an excitatory neurotransmitter having a D-phenylalanine residue of Achatina giant neurones. Biochemical and Biophysical Research Communications. [Link]

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. [Link]

-

Bombinins, antimicrobial peptides from Bombina species. Biopolymers. [Link]

-

Conotoxin. Wikipedia. [Link]

-

Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Molecules. [Link]

-

Slow Inward Current Induced by achatin-I, an Endogenous Peptide With a D-Phe Residue. Journal of Neurophysiology. [Link]

-

Structural Peptide Analysis Using Waters Cyclic IMS-MS. BioPharmaSpec. [Link]

-

D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology. ResearchGate. [Link]

-

Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

-

Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin. ResearchGate. [Link]

-

D-amino acid peptides. LifeTein. [Link]

-

Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

-

Amino acid sequences of conotoxins. ResearchGate. [Link]

-

Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead. Journal of the American Society for Mass Spectrometry. [Link]

-

L- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. Proceedings of the National Academy of Sciences. [Link]

-

Conotoxins and their Regulatory Considerations. Hilaris Publisher. [Link]

- Dermorphin analogs with analgesic activity.

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. [Link]

-

Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. ResearchGate. [Link]

-

Synthesis of achatin-I (Gly-D-Phe-L-Ala-L-Asp) analogs having dehydrophenylalanine or aminoisobutyric acid residue at position 2, and their effects on Achatina giant neurons. Peptides. [Link]

-

Development of Antimicrobial Stapled Peptides Based on Magainin 2 Sequence. Molecules. [Link]

-

Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry. Analytical Chemistry. [Link]

-

13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]

-

A d-Amino Acid-Containing Neuropeptide Discovery Funnel. ACS Chemical Biology. [Link]

-

Conotoxins: Classification, Prediction, and Future Directions in Bioinformatics. International Journal of Molecular Sciences. [Link]

-

Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain. Neuroscience. [Link]

-

d-amino acid-containing peptides: Topics by Science.gov. Science.gov. [Link]

-

Separation of a Set of Peptide Sequence Isomers Using Differential Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

EMERGE Episode 10 : Trapped ion mobility-resolved (phospho)proteomics of clinical samples. YouTube. [Link]

-

Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin. The EMBO Journal. [Link]

-

Peptide Bonds and Naming Amino Acid Sequences. YouTube. [Link]

-

Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4. Biochemistry. [Link]

-

Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. Molecules. [Link]

Sources

- 1. D-alanine in the frog skin peptide dermorphin is derived from L-alanine in the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conotoxin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2006064530A2 - Dermorphin analogs with analgesic activity - Google Patents [patents.google.com]

- 5. Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Achatin-I, an excitatory neurotransmitter having a D-phenylalanine residue of Achatina giant neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Slow inward current induced by achatin-I, an endogenous peptide with a D-Phe residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of achatin-I (Gly-D-Phe-L-Ala-L-Asp) analogs having dehydrophenylalanine or aminoisobutyric acid residue at position 2, and their effects on Achatina giant neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Glycyl-D-valine Solution-Phase Synthesis

Welcome to the technical support center for the solution-phase synthesis of Glycyl-D-valine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this dipeptide synthesis. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to minimize byproduct formation and maximize the yield and purity of your target molecule.

Understanding the Core Challenges: Common Byproducts

The synthesis of Glycyl-D-valine, while seemingly straightforward, is susceptible to several side reactions that can complicate purification and significantly reduce yields. A foundational understanding of these byproduct pathways is critical for effective troubleshooting. The three primary byproducts of concern are:

-

Diastereomers (Glycyl-DL-valine): The most critical byproduct, arising from the racemization of the D-valine chiral center during carboxyl group activation.[1][2]

-

Diketopiperazine (cyclo(Gly-Val)): A cyclic dipeptide formed via intramolecular cyclization, particularly after the deprotection of the N-terminal protecting group of the dipeptide intermediate.[3]

-

N-Acylurea: An inactive byproduct formed by the rearrangement of the O-acylisourea intermediate when using carbodiimide-based coupling reagents like DCC or DIC.[4]

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a validated protocol for resolution.

Q1: My final product analysis (e.g., Chiral HPLC) shows two peaks, indicating the presence of Glycyl-L-valine. How did racemization occur and how can I prevent it?

A1: Understanding the Mechanism and Implementing Solutions

Racemization is a primary concern when activating any amino acid with a chiral α-carbon, except for proline.[1] The process typically occurs through the formation of a planar, achiral oxazolinone (azlactone) intermediate, which can be protonated from either face with equal probability, leading to a loss of stereochemical integrity.[1][2]

Caption: Mechanism of D-valine racemization via oxazolone formation.

Causality & Prevention Strategy:

The propensity for racemization is influenced by the coupling reagent, base, solvent, and temperature.

-

Coupling Reagent Choice: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) require additives to suppress racemization. Uronium/aminium salts like HBTU and HATU are generally better but can still cause racemization if not used correctly.

-

Role of Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial.[2] They react with the activated amino acid to form an active ester intermediate, which is less prone to oxazolone formation than the O-acylisourea intermediate from carbodiimides.

-

Base Selection: The strength and steric hindrance of the base are critical. A sterically hindered, weaker base like N-methylmorpholine (NMM, pKa 7.4) is preferable to a stronger, less hindered base like N,N-diisopropylethylamine (DIEA, pKa 10.1).[5]

-

Temperature Control: The activation and coupling steps should be performed at low temperatures (e.g., starting at 0 °C) to minimize the rate of the racemization side reaction.

Troubleshooting Protocol: Minimizing Racemization

-

Reagent Preparation: Dissolve the N-protected Glycine and the carboxyl-protected D-valine in an appropriate solvent (e.g., DMF or DCM). Cool the solution to 0 °C in an ice bath.

-

Coupling Reagent & Additive:

-

Recommended: Use a modern coupling reagent like COMU or PyOxim, which are based on Oxyma Pure and have a lower racemization tendency.[1]

-

Alternative: If using DIC, pre-activate the N-protected Glycine by adding 1.1 equivalents of DIC and 1.2 equivalents of HOBt or OxymaPure to its solution at 0 °C. Stir for 15-20 minutes.

-

-

Base Addition: Add 1.0 equivalent of N-methylmorpholine (NMM) to the D-valine solution. Avoid using excess base.

-

Coupling: Slowly add the pre-activated Glycine solution to the D-valine solution at 0 °C.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring progress with TLC or LC-MS.

-

Work-up: Proceed with the standard aqueous work-up once the reaction is complete.

| Parameter | Standard Protocol | Recommended for Low Racemization |

| Coupling Reagent | DCC or DIC | COMU, HATU, or DIC/OxymaPure |

| Additive | None or HOBt | OxymaPure or HOAt |

| Base | DIEA | N-Methylmorpholine (NMM) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

Q2: I'm observing a significant peak corresponding to a cyclic byproduct, especially after the N-terminal deprotection step. What is it and how do I avoid it?

A2: Identifying and Preventing Diketopiperazine (DKP) Formation

This byproduct is almost certainly 2,5-diketopiperazine (DKP), a stable six-membered ring formed by the intramolecular "backbiting" of the deprotected N-terminal amine of the dipeptide onto its own C-terminal ester.[3] This is a particularly prevalent side reaction in dipeptide synthesis.[3]

Caption: Intramolecular cyclization leading to DKP formation.

Causality & Prevention Strategy:

DKP formation is promoted by the presence of a free N-terminal amine and an activated C-terminus (like a methyl or ethyl ester). The reaction is often catalyzed by residual base from the deprotection step.

-

Strategy 1: Synthesize in the Val-Gly direction: The easiest way to circumvent this issue is to change the synthesis direction. Couple N-protected D-valine to C-protected Glycine. The resulting Boc-D-Val-Gly-OR intermediate is much less prone to cyclization.

-

Strategy 2: Use Bulky C-terminal Protection: If you must proceed in the Gly-Val direction, use a bulky C-terminal protecting group on the valine, such as a tert-butyl (tBu) ester. The steric hindrance will disfavor the intramolecular cyclization.

-

Strategy 3: In-situ Protonation/Coupling: After N-terminal deprotection (e.g., removing a Boc group with TFA), do not neutralize the entire batch with base. Instead, proceed directly to the next coupling step, where the required base is added in situ. This minimizes the time the free-amine dipeptide exists in a basic solution.

-

Strategy 4: Couple as a Tripeptide: A common strategy in solid-phase synthesis that can be adapted to solution-phase is to couple the third amino acid immediately after deprotecting the dipeptide.[6] Alternatively, couple a pre-formed tripeptide fragment.

Frequently Asked Questions (FAQs)

Q: Which N-terminal protecting group strategy, Boc or Fmoc, is better for this synthesis?

A: For solution-phase synthesis of a simple dipeptide, the tert-butoxycarbonyl (Boc) strategy is generally more robust and cost-effective.[7][8] Boc groups are stable to the basic conditions used in coupling reactions and are removed with moderate acid (e.g., TFA), which is easy to handle and remove.[9] Fmoc chemistry, which requires repetitive base treatment (piperidine) for deprotection, can increase the risk of DKP formation and racemization under certain conditions.[3][10]

Q: What is the best coupling reagent for coupling Glycine to D-Valine?

A: The choice of coupling reagent is crucial for success. While classic reagents like DCC are inexpensive, they lead to poorly soluble dicyclohexylurea (DCU) byproducts and a higher risk of racemization. Modern uronium/aminium or phosphonium salt-based reagents are highly recommended.

| Coupling Reagent | Class | Pros | Cons |

| DCC/DIC | Carbodiimide | Inexpensive | Low byproduct solubility (DCU), higher racemization risk without additives. |

| HBTU/TBTU | Aminium Salt | Good efficiency, well-established.[11] | Byproducts can be difficult to remove, potential for side reactions. |

| HATU | Aminium Salt | Very high reactivity, good for sterically hindered couplings.[12] | Higher cost, can still cause racemization.[10] |

| COMU | Aminium Salt | High reactivity, water-soluble byproducts for easy removal, low racemization.[4] | Higher cost. |

Recommendation: For optimal results balancing efficiency, purity, and byproduct mitigation, COMU is an excellent first choice, followed by HATU or the combination of DIC/OxymaPure .[4]

Q: How can I effectively purify the final Glycyl-D-valine product from reaction byproducts?

A: Purification strategy depends on the nature of the protecting groups and the byproducts.

-

Aqueous Work-up: A standard acid-base extraction is the first step. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash sequentially with dilute acid (e.g., 1N HCl) to remove unreacted amines and bases, then with dilute base (e.g., 5% NaHCO₃) to remove unreacted carboxyl components and additives like HOBt.[13]

-

Crystallization: If the protected dipeptide is a solid, crystallization is an excellent method for purification. Oily products can sometimes be solidified by trituration with a non-polar solvent like hexane or diethyl ether.[14]

-

Chromatography: If impurities persist, flash column chromatography on silica gel is the most effective method. The solvent system will depend on the polarity of your protected dipeptide.

References

-

ResearchGate. (2025). New method for preparation of D-valine. ResearchGate. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.com. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]

-

ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

- Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.

-

PubMed. (n.d.). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. [Link]

-

ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

-

Baran Lab. (n.d.). Diketopiperazines. Baran Lab. [Link]

-

ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

-

N.A. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilunbio.com. [Link]

-

ResearchGate. (n.d.). DKP formation mechanism. ResearchGate. [Link]

-

N.A. (n.d.). Separation and Refining of Amino acids. [Link]

-

Journal of the American Chemical Society. (n.d.). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. JACS. [Link]

-

N.A. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. [Link]

-

Sci-Hub. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Sci-Hub. [Link]

-

N.A. (n.d.). Large-Scale Synthesis of. [Link]

-

NIH. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]

-

RSC Publishing. (2020). Statistical Design of Experiments for Purification of Vanillin from Commercial Lignin using Ion Exchange. RSC Publishing. [Link]

-

NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

-

PMC. (n.d.). Total Synthesis of Complex Diketopiperazine Alkaloids. PMC. [Link]

-

Wikipedia. (n.d.). Gliotoxin. Wikipedia. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 6. sci-net.xyz [sci-net.xyz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biosynth.com [biosynth.com]

- 9. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of Enzymatic Degradation Resistance: Glycyl-D-valine versus Glycyl-L-valine

A Guide for Researchers in Drug Development

In the realm of peptide-based therapeutics, the Achilles' heel has consistently been their susceptibility to rapid enzymatic degradation in vivo. This guide provides a focused, comparative analysis of the enzymatic stability of Glycyl-D-valine and its naturally occurring counterpart, Glycyl-L-valine. We will delve into the mechanistic underpinnings of this differential stability, provide a detailed experimental protocol for its validation, and present the expected outcomes, offering a clear perspective for drug design and development professionals.

The Principle of Stereospecificity in Enzymatic Degradation

The proteases and peptidases that govern peptide catabolism are chiral catalysts, having evolved to recognize and process substrates with specific three-dimensional geometries. The active sites of these enzymes are exquisitely tailored to bind L-amino acid residues, the exclusive building blocks of proteins in most life forms. This inherent stereospecificity is a critical factor in determining a peptide's pharmacokinetic profile.

The introduction of a D-amino acid, such as in Glycyl-D-valine, disrupts this lock-and-key interaction. The D-isomer's altered stereochemistry at the alpha-carbon creates a steric hindrance within the enzyme's active site, preventing the precise alignment required for nucleophilic attack and subsequent peptide bond cleavage. This resistance to enzymatic hydrolysis is a key strategy employed to enhance the in vivo half-life of peptide drug candidates.

Experimental Workflow for Comparative Degradation Assay

To empirically validate the differential stability, a well-controlled in vitro enzymatic degradation assay is essential. The following protocol outlines a robust methodology for comparing the degradation rates of Glycyl-D-valine and Glycyl-L-valine.

Caption: Workflow for the in vitro enzymatic degradation assay.

Detailed Experimental Protocol

1. Materials and Reagents:

-

Glycyl-L-valine (Sigma-Aldrich, Cat. No. G3251)

-

Glycyl-D-valine (Bachem, Cat. No. 4016428)

-

Aminopeptidase M from porcine kidney (Sigma-Aldrich, Cat. No. A9395)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Glacial Acetic Acid

-

HPLC-grade water and acetonitrile

-

Trifluoroacetic acid (TFA)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Incubator or water bath set to 37°C

-

Vortex mixer

-

Microcentrifuge

3. Procedure:

-

Preparation of Stock Solutions:

-

Prepare 10 mM stock solutions of Glycyl-L-valine and Glycyl-D-valine in Tris-HCl buffer.

-

Prepare a 1 mg/mL stock solution of Aminopeptidase M in Tris-HCl buffer.

-

-

Enzymatic Reaction:

-

For each dipeptide, set up a reaction mixture containing:

-

450 µL of the 10 mM dipeptide stock solution

-

50 µL of Tris-HCl buffer (for the enzyme addition later)

-

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the Aminopeptidase M stock solution to each mixture.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction tube.

-

-

Reaction Quenching:

-

Immediately quench the enzymatic reaction in each aliquot by adding 50 µL of 10% acetic acid.

-

Vortex briefly and store the quenched samples on ice or at -20°C until HPLC analysis.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Use a gradient elution method with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

-

Inject the quenched samples and monitor the elution of the dipeptides by UV absorbance at 214 nm.

-

Record the peak area corresponding to the intact dipeptide at each time point.

-

4. Data Analysis:

-

Calculate the percentage of the remaining dipeptide at each time point relative to the time 0 sample.

-

Plot the percentage of remaining dipeptide versus time for both Glycyl-L-valine and Glycyl-D-valine.

-

Determine the half-life (t½) for each dipeptide under these assay conditions.

Expected Results and Interpretation

The experimental data is expected to demonstrate a stark contrast in the stability of the two isomers.

| Time (minutes) | % Remaining Glycyl-L-valine | % Remaining Glycyl-D-valine |

| 0 | 100% | 100% |

| 15 | ~40-50% | >95% |

| 30 | ~15-25% | >95% |

| 60 | <5% | >95% |

| 120 | Undetectable | >95% |

Interpretation:

The rapid decline in the concentration of Glycyl-L-valine is indicative of its efficient hydrolysis by Aminopeptidase M. In contrast, Glycyl-D-valine is expected to show minimal to no degradation over the course of the experiment. This pronounced difference underscores the critical role of stereochemistry in enzymatic recognition and catalysis. The D-valine residue effectively "protects" the peptide bond from enzymatic attack.

Caption: Stereospecific recognition by a peptidase active site.

Conclusion and Implications for Drug Development

The incorporation of D-amino acids represents a cornerstone strategy in the design of metabolically stable peptide therapeutics. As demonstrated by the comparative analysis of Glycyl-D-valine and Glycyl-L-valine, this single stereochemical modification can dramatically enhance resistance to enzymatic degradation. This fundamental principle allows for the rational design of peptide drug candidates with improved pharmacokinetic profiles, longer in vivo half-lives, and potentially reduced dosing frequency. By leveraging this understanding and employing robust in vitro assays as outlined, researchers can more effectively screen and optimize peptide leads, accelerating the development of novel and more effective therapies.

References

- Enzymatic resistance of D-amino acid-containing peptides.

- Stereospecificity of proteases and peptidases. (Source: Biochemistry textbooks and review articles on enzyme kinetics).

- HPLC methods for peptide analysis.

A Comparative Guide to the Conformational Analysis of Glycyl-D-valine in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dipeptide Conformation

The spatial arrangement of peptides is intrinsically linked to their biological function. Even a simple dipeptide like Glycyl-D-valine (Gly-D-Val) can adopt various conformations in solution, influenced by factors such as solvent polarity, pH, and temperature.[1] Understanding these conformational preferences is critical in fields ranging from fundamental biochemistry to drug design, where the three-dimensional structure of a peptide determines its interaction with biological targets. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides valuable insights into the secondary structure of peptides and proteins in solution.[2]

Circular Dichroism (CD) Spectroscopy: A Primary Tool for Conformational Analysis

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[3] In the far-UV region (typically 190-260 nm), the CD spectrum is sensitive to the conformation of the peptide backbone.[4] Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra.[5]

Principle of CD Spectroscopy

A chromophore, such as the amide bond in a peptide, will exhibit a CD signal if it is chiral. This chirality can be intrinsic or induced by its environment.[3] The resulting CD spectrum is a plot of molar ellipticity ([θ]) versus wavelength.

Expected Conformational Behavior of Glycyl-D-valine

The conformation of a dipeptide is a balance between intramolecular interactions and interactions with the solvent.[6] In a non-polar (hydrophobic) solvent , intramolecular hydrogen bonding is favored. For Gly-D-Val, this could lead to a folded or turn-like conformation. Conversely, in a polar (hydrophilic) solvent like water, the peptide bonds can form hydrogen bonds with solvent molecules, favoring a more extended or random coil-like conformation.[7] The D-amino acid residue introduces a specific stereochemistry that influences the accessible dihedral angles and, consequently, the preferred conformations.

Hypothetical CD Spectra of Glycyl-D-valine in Different Solvents

| Solvent | Expected Conformation | Predicted CD Spectral Features |

| Water (Polar) | Extended/Random Coil | Strong negative band around 198 nm. |

| Trifluoroethanol (TFE) (Non-polar, promotes helicity) | Folded/Turn-like | Potential for a weak negative band around 215-225 nm and a positive band below 200 nm, indicative of some ordered structure. |

This table is based on theoretical predictions and data from analogous peptides. Actual experimental results may vary.

Alternative and Complementary Techniques

While CD spectroscopy provides valuable information on the overall secondary structure, it does not offer atomic-level resolution.[8] Therefore, it is often used in conjunction with other techniques for a more complete picture of peptide conformation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution at atomic resolution.[10] For a dipeptide like Gly-D-Val, 1D and 2D NMR experiments can provide information on:

-

Through-bond connectivity: Confirming the peptide sequence.

-

Through-space proximities (Nuclear Overhauser Effect - NOE): Identifying which protons are close to each other in space, which is crucial for defining the peptide's fold.[6]

-

Dihedral angles: J-coupling constants can be used to estimate the torsion angles of the peptide backbone.

A study on the related dipeptide N-Glycyl-L-Valine reported proton NMR spectral data which helps in identifying the functional groups present.[11] Computational studies on glycinamide have shown that NMR can distinguish between intramolecularly hydrogen-bonded and non-hydrogen-bonded conformations, which is directly relevant to the effect of solvent on Gly-D-Val.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[12] The frequencies of these vibrations are sensitive to the molecular structure and environment. For peptides, the amide I band (1600-1700 cm⁻¹) is particularly informative about the secondary structure.[12]

A study on N-Glycyl-L-Valine provided the following FTIR spectral data, which can be used as a reference for the D-isomer.[11]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3240 | O-H stretching (hydroxyl) |

| 3074 | N-H stretching (amide) |

| 2958 | C-H stretching (alkyl) |

| 1693 | C=O stretching (amide I) |

| 1627 | C=O stretching (carboxylic acid) |

Changes in the position and shape of the amide I band upon changing the solvent can indicate shifts in the conformational equilibrium of Gly-D-Val. For instance, a shift to lower wavenumbers in a non-polar solvent could suggest the formation of intramolecular hydrogen bonds.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light.[2] It combines the structural sensitivity of FTIR with the stereochemical sensitivity of CD, making it a powerful technique for studying the conformation of chiral molecules, including those with D-amino acids.[2] VCD is particularly useful for distinguishing between different types of turns and folded structures that may be difficult to resolve with conventional CD.[13]

Experimental Protocols

To ensure the integrity and reproducibility of conformational analysis, standardized and well-controlled experimental protocols are essential.

Circular Dichroism (CD) Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve high-purity (>95%) Gly-D-Val in the desired solvent (e.g., ultrapure water, TFE).[14]

-

Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.[14]

-

Prepare a sufficient volume of the same solvent batch for use as a blank.

2. Instrument Setup:

-

Purge the CD spectropolarimeter with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Select a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV measurements).[14]

-

Set the instrument parameters:

-

Wavelength range: e.g., 190-260 nm.

-

Scan speed: e.g., 50 nm/min.

-

Bandwidth: e.g., 1 nm.

-

Number of accumulations: e.g., 3-5 for a good signal-to-noise ratio.

-

3. Data Acquisition:

-

Record a baseline spectrum of the solvent-filled cuvette.

-

Record the spectrum of the Gly-D-Val solution.

4. Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight, d is the path length in cm, and c is the concentration in g/mL.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve Gly-D-Val in a deuterated solvent (e.g., D₂O, DMSO-d₆) to the desired concentration (typically 1-10 mM).

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

2. Data Acquisition:

-

Acquire a 1D ¹H spectrum to check sample purity and concentration.

-

Acquire 2D spectra such as COSY (for proton-proton correlations through bonds) and NOESY or ROESY (for through-space correlations).

3. Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances.

-

Integrate NOE cross-peaks to derive distance restraints.

-

Measure coupling constants to derive dihedral angle restraints.

-

Use the experimental restraints in molecular modeling software to calculate the solution structure.[15]

FTIR Spectroscopy Protocol

1. Sample Preparation:

-

For solution-phase measurements, dissolve Gly-D-Val in a solvent that has low absorption in the amide I region (e.g., D₂O).

-

For solid-state measurements, prepare a KBr pellet or use an ATR accessory.

2. Data Acquisition:

-

Record a background spectrum (e.g., of the empty ATR crystal or the pure solvent).

-

Record the sample spectrum.

-

Collect multiple scans and average them to improve the signal-to-noise ratio.

3. Data Processing and Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

If necessary, perform baseline correction and smoothing.

-

Analyze the position, shape, and area of the amide I band to infer secondary structure content.

Computational Modeling: Bridging Experiment and Theory

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, can provide a theoretical framework for interpreting experimental data.[16] These methods can be used to:

-

Predict the stable conformations of Gly-D-Val in different solvents.

-

Simulate the CD, NMR, and IR spectra for each conformation.[17]

-

Compare the simulated spectra with experimental data to validate the predicted conformations.[18]

Conclusion: An Integrated Approach for Comprehensive Analysis